[3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid
Description
[3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid (CAS: 1353980-02-5) is a piperidine-derived compound featuring a toluenesulfonyloxymethyl substituent at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring (Figure 1). This compound has been cataloged as a research chemical by CymitQuimica but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)sulfonyloxymethyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-12-4-6-14(7-5-12)22(19,20)21-11-13-3-2-8-16(9-13)10-15(17)18/h4-7,13H,2-3,8-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXHIHTBMVEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163568 | |
| Record name | 1-Piperidineacetic acid, 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-02-5 | |
| Record name | 1-Piperidineacetic acid, 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Toluene-4-sulfonyl Group: This step involves the reaction of piperidine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene-4-sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring or the toluene-4-sulfonyl group, potentially yielding secondary amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The toluene-4-sulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid with structurally analogous piperidine- and piperazine-based acetic acid derivatives.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound and most analogs use a piperidine ring, whereas 2-[4-(Fmoc)piperazin-1-yl]acetic acid () employs a piperazine core.
Substituent Effects :
- The toluene-4-sulfonyloxymethyl group in the target compound introduces a polar sulfonate ester, enhancing aqueous solubility but possibly limiting membrane permeability. In contrast, BOC-protected analogs (e.g., ) prioritize lipophilicity, favoring blood-brain barrier penetration .
- Halogenated derivatives (e.g., bromo-fluoro substituents in ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .
Functional Group Implications :
- Carboxylic acid is common across all compounds, but tetrazole in serves as a bioisostere, offering similar acidity with enhanced resistance to enzymatic degradation .
- Sulfonate esters (target compound) are prone to hydrolysis under basic conditions, whereas BOC and Fmoc groups () are cleaved under acidic or reductive conditions, respectively .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, toluene-4-sulfonic acid is commonly used as a catalyst in xylene under reflux (70–99% yield), with Dean-Stark traps to remove water and drive the reaction forward . Key parameters include solvent choice (e.g., xylene vs. o-xylene), catalyst loading (0.1–1 mol%), and reaction time (2–20 hours). Purification typically involves filtration and washing with non-polar solvents like hexanes.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring, sulfonyloxy group, and acetic acid moiety. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like sulfonate esters (S=O stretching at ~1170–1370 cm⁻¹) .
Q. How does the sulfonyloxy group influence the compound’s reactivity in downstream modifications?
- Methodology : The sulfonyloxy group acts as a leaving group, enabling nucleophilic substitution at the methylene carbon. For example, it can be replaced with amines or thiols under mild basic conditions. Reactivity depends on solvent polarity and the nucleophile’s strength (e.g., primary amines vs. azides) .
Advanced Research Questions
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies should test aqueous buffers (pH 2–10) and temperatures (4°C–40°C) over 1–4 weeks. Hydrolysis of the sulfonate ester is a key degradation pathway; lyophilization or storage in anhydrous solvents (e.g., DMSO) at -20°C is recommended. Analytical monitoring via HPLC tracks degradation products .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodology : Modify the piperidine ring (e.g., substituents at C3 or C4) or the acetic acid moiety (e.g., esterification or amidation). Compare inhibitory activity in assays like COX-2 selectivity (IC₅₀ values) or opioid receptor binding. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, as demonstrated for related piperidine-acetic acid derivatives in COX-2 inhibition studies .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodology : Reproduce assays under standardized conditions (e.g., cell lines, enzyme sources). Use molecular dynamics (MD) simulations to assess conformational flexibility in binding pockets. For example, discrepancies in IC₅₀ values may arise from differences in assay pH or co-solvents .
Q. How does the compound’s logP and solubility profile impact its pharmacokinetic properties?
- Methodology : Calculate logP using software like ChemAxon or experimental shake-flask methods. Solubility in polar (e.g., PBS) and non-polar (e.g., octanol) solvents informs bioavailability. Piperidine derivatives often require salt formation (e.g., hydrochloride) to enhance aqueous solubility .
Q. What in silico tools predict potential off-target interactions or toxicity?
- Methodology : Use SwissADME for ADME profiling and ProTox-II for toxicity prediction. Molecular docking against databases like ChEMBL identifies off-target binding. For example, the piperidine moiety may interact with cytochrome P450 enzymes, requiring metabolic stability assays .
Experimental Design Considerations
- Synthetic Optimization : Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (e.g., toluene vs. DMF) to improve yield .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across multiple replicates .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
